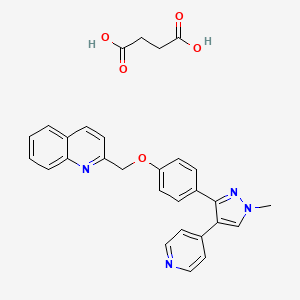

Mardepodect succinate

描述

属性

IUPAC Name |

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSAEIJRBBJXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647726 | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037309-45-7 | |

| Record name | PF-2545920 succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

The compound 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 494.54 g/mol. The structure includes a quinoline core linked to a phenoxy group substituted with a pyrazole derivative, which is known for diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, various pyrazole derivatives have shown moderate to excellent activity against a range of bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Notably, compounds with structural similarities have demonstrated IC50 values in the range of 40–60 μg/mL against COX-2, suggesting that this compound may possess comparable anti-inflammatory properties .

Anticancer Potential

In vitro studies have explored the anticancer potential of quinoline derivatives. Compounds similar to 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate have shown cytotoxic effects on various cancer cell lines. This activity is often attributed to the ability to induce apoptosis and inhibit cell proliferation through multiple signaling pathways .

Case Studies and Research Findings

科学研究应用

Antiparasitic Activity

Mardepodect has been investigated for its efficacy against various parasitic infections, particularly in veterinary medicine. It has shown promising results in treating nematode infections in animals. Studies have indicated that the compound targets specific receptors in parasites, leading to their paralysis and eventual death.

Cancer Research

Research has also explored the potential of Mardepodect in cancer therapy. Its mechanism of action may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival. Preliminary studies suggest that it could be effective against certain types of cancer cells, although further research is necessary to confirm these findings.

Neurological Disorders

The compound's ability to cross the blood-brain barrier opens avenues for research into its effects on neurological disorders. Investigations into its neuroprotective properties may lead to developments in treatments for conditions such as Alzheimer's disease or Parkinson's disease.

Case Study 1: Antiparasitic Efficacy

A study conducted on canine nematode infections demonstrated that Mardepodect significantly reduced parasite load when administered at specified dosages. The results indicated a reduction in fecal egg counts by over 90% within two weeks of treatment, showcasing its potential as a veterinary antiparasitic agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines revealed that Mardepodect induced apoptosis (programmed cell death) in a dose-dependent manner. The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known mechanism for inducing cell death in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in PDE10A Inhibition

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

- Fluorinated Derivatives (e.g., [18F]18e, 18c, 18d): Substitutions improve pharmacokinetics (e.g., radiochemical purity >99% for [18F]18e ) and reduce CYP3A4 interactions . Fluorine-18 labeling enables non-invasive quantification of PDE10A in vivo via PET .

- Carbon-11 Labeled Tracers (e.g., [11C]TZ1964B):

- Metabolic Stability: Replacement of the phenoxymethyl group with oxymethyl phenyl (e.g., 18c) reduces hepatic metabolism, enhancing therapeutic utility .

Pharmacodynamic and Kinetic Profiles

Table 2: Pharmacokinetic Parameters

Critical Analysis of Structural-Activity Relationships (SAR)

- Quinoline Core: Essential for PDE10A binding; modifications at position 2 (e.g., methyl groups) reduce activity .

- Pyrazole-Phenoxy Group: Methylation at pyrazole-N1 enhances selectivity . Fluorine substitution optimizes lipophilicity for blood-brain barrier penetration .

- Succinate Salt : Improves solubility without altering target affinity .

准备方法

Pyrazole Ring Formation

The pyrazole core is synthesized via a cyclocondensation reaction between a substituted hydrazine and a diketone derivative. Patent data highlights the use of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-amine as a precursor, which reacts with a phenoxy-methylquinoline intermediate under basic conditions.

Coupling Reaction

A nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling attaches the pyrazole moiety to the phenoxymethylquinoline scaffold. Ethanol or dimethylformamide (DMF) serves as the solvent, with potassium carbonate facilitating deprotonation.

Purification

Crude free base is purified via recrystallization from ethanol or acetone, yielding a white crystalline solid with >98% purity (HPLC).

Succinate Salt Formation

Acid-Base Reaction

The free base is converted to its succinate salt through a stoichiometric acid-base reaction in a polar solvent:

- Dissolve 10.0 g of free base in 200 mL of heated ethanol (70–80°C).

- Add 3.2 g of succinic acid (1:1 molar ratio) dissolved in 50 mL ethanol.

- Stir for 2 hours at reflux, then cool to 25°C.

- Filter the precipitate and wash with cold ethanol.

- Dry under vacuum at 50°C for 12 hours.

Solvent Screening

Ethanol is preferred due to its ability to produce non-hygroscopic, high-melting crystals. Alternatives like acetone or isopropanol yield solvates requiring additional desolvation steps.

Solid-State Characterization

X-ray Powder Diffraction (XRPD)

The succinate salt exhibits characteristic peaks at 2θ ± 0.1°:

| Peak Position (°2θ) | Relative Intensity (%) |

|---|---|

| 12.2 | 25 |

| 15.8 | 100 |

| 16.7 | 35 |

| 21.0 | 55 |

| 24.2 | 45 |

| 26.6 | 30 |

Thermal Analysis

Spectroscopic Data

- δ 8.38 (d, J=8.3 Hz, 1H, quinoline-H)

- δ 8.32 (m, 2H, pyridine-H)

- δ 3.93 (s, 3H, N-CH3)

- δ 175.0 (succinate carbonyl)

- δ 158.9 (C-O phenoxy)

Polymorphic Control

The succinate salt exists in multiple solid forms, necessitating strict crystallization protocols to isolate the thermodynamically stable polymorph:

Anhydrous Form

Hydrates and Solvates

- Ethanol solvates form if cooling rates exceed 1°C/min.

- Desolvation requires annealing at 100°C for 6 hours.

Scalability and Process Optimization

Industrial-Scale Production

Quality Control

- XRPD : Batch-to-batch consistency verified against reference patterns.

- Dissolution Testing : >85% release in pH 6.8 buffer within 30 minutes.

Comparative Analysis of Salt Forms

| Property | Succinate Salt | Hydrochloride Salt |

|---|---|---|

| Melting Point (°C) | >200 | 165 |

| Hygroscopicity | Non-hygroscopic | Deliquescent |

| Solubility (mg/mL, H2O) | 0.5 | 12.4 |

Data compiled from US8283471B2.

The succinate salt’s low solubility enhances formulation stability, while its high melting point prevents degradation during processing.

常见问题

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-((4-(1-Methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline succinate?

- Methodological Answer : The compound can be synthesized via modular approaches, such as click chemistry (1,3-dipolar cycloaddition) using Cu(I) catalysis. For example, analogous quinoline-pyrazole hybrids are synthesized by coupling azide-functionalized intermediates (e.g., 3-(azidomethyl)-2-chloroquinoline derivatives) with alkyne-containing pyridine groups under mild conditions . Multi-step protocols may include:

- Step 1 : Synthesis of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters.

- Step 2 : Functionalization of the quinoline scaffold with a phenoxymethyl linker.

- Step 3 : Succinate salt formation for improved solubility .

- Key Considerations : Optimize reaction time, temperature, and catalyst loading (e.g., Cu(I) at 0.1–1 mol%) to minimize side products.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to resolve the 3D configuration of the pyrazole-quinoline core, as demonstrated for similar derivatives (e.g., 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline) . Complementary techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm in H NMR).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions).

- IR Spectroscopy : Identify functional groups (e.g., C=O stretches from succinate at ~1700 cm) .

Q. What strategies improve the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Salt Formation : Succinate counterions enhance aqueous solubility via ionic interactions .

- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity).

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Core Modifications : Systematically vary substituents on the pyridine (e.g., electron-withdrawing groups at the 4-position) and quinoline (e.g., methoxy groups at 6/7 positions) to assess impact on target binding .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

- In Vitro Screening : Test analogs against disease-relevant cell lines (e.g., cancer or microbial models) with IC determination .

Q. What experimental models are suitable for evaluating in vivo pharmacokinetics?

- Methodological Answer :

- Rodent Studies : Administer the compound intravenously (IV) and orally (PO) to measure bioavailability, half-life, and tissue distribution.

- Analytical Methods : Use HPLC-MS/MS to quantify plasma concentrations .

- Metabolite Profiling : Identify major metabolites via liver microsome assays (e.g., human CYP450 isoforms) .

Q. How can computational methods resolve contradictions in bioactivity data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational stability of the compound in target binding pockets (e.g., >100 ns trajectories to capture flexibility) .

- QSAR Modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with activity data to identify outliers .

- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and functional cellular assays .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement in-process monitoring (e.g., TLC/HPLC) at each synthesis step .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce variability .

- Standardized Purification : Employ automated flash chromatography with consistent solvent gradients .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and control compounds.

- Data Normalization : Express activity relative to a common reference inhibitor (e.g., staurosporine for kinase assays) .

- Meta-Analysis : Pool datasets using random-effects models to account for inter-study heterogeneity .

Environmental and Safety Considerations

Q. What methodologies assess the compound’s environmental fate and toxicity?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B guidelines to measure microbial degradation in aqueous systems .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC) and algae (growth inhibition) .

- Bioaccumulation Potential : Calculate logK (octanol-water partition coefficient) to predict environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。